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Abstract
AS1938909 is a synthetic, cell-permeable thiophenecarboxamide that has been identified as a

potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-

phosphatase 2 (SHIP2). By selectively targeting SHIP2, AS1938909 modulates the

phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular

metabolism. In preclinical studies, this small molecule has demonstrated the ability to enhance

intracellular insulin signaling, increase glucose uptake and consumption, and stimulate the

expression of the glucose transporter GLUT1 in skeletal muscle cells. This in-depth technical

guide provides a comprehensive review of the available literature on AS1938909, including its

mechanism of action, in vitro efficacy, and its effects on key cellular processes. Detailed

experimental methodologies for the evaluation of SHIP2 inhibitors are also presented, along

with a summary of its known physicochemical properties. To date, there is no publicly available

information regarding the clinical development or synthesis of AS1938909.

Introduction
The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key negative regulator of

the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway plays a central role

in a multitude of cellular functions, including glucose homeostasis, cell growth, proliferation,

and survival. Dysregulation of the PI3K/Akt pathway is implicated in various metabolic

disorders, most notably type 2 diabetes and obesity. SHIP2 exerts its regulatory function by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b605607?utm_src=pdf-interest
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3),

a critical second messenger that recruits and activates Akt. By reducing the levels of

PtdIns(3,4,5)P3, SHIP2 effectively dampens downstream insulin signaling.

The targeted inhibition of SHIP2 has emerged as a promising therapeutic strategy for

enhancing insulin sensitivity and improving glycemic control. Small molecule inhibitors of

SHIP2, such as AS1938909, offer the potential to restore proper signaling through the PI3K/Akt

pathway, thereby addressing the underlying molecular pathology of insulin resistance.

AS1938909, a thiophenecarboxamide derivative developed by Astellas Pharma, has been

characterized as a potent and selective inhibitor of SHIP2.[1][2] This document serves as a

technical guide, summarizing the current knowledge of AS1938909 and providing detailed

experimental frameworks for its study.

Physicochemical Properties of AS1938909
A summary of the known physicochemical properties of AS1938909 is presented in Table 1.

Property Value

Chemical Name
3-((2,4-dichlorobenzyl)oxy)-N-(2,6-

difluorobenzyl)thiophene-2-carboxamide

Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S

Molecular Weight 428.28 g/mol

Appearance Off-white solid

Solubility Soluble in DMSO

In Vitro Pharmacology
Enzymatic Activity and Selectivity
AS1938909 is a potent and competitive inhibitor of SHIP2. The inhibitory activity and selectivity

of AS1938909 against a panel of related phosphatases are summarized in Table 2.
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Enzyme/Phosphatase Inhibition Data

Human SHIP2 (hSHIP2) Kᵢ = 0.44 µM

Human SHIP2 (hSHIP2) IC₅₀ = 0.57 µM

Murine SHIP2 (mSHIP2) IC₅₀ = 0.18 µM

Human SHIP1 (hSHIP1) IC₅₀ = 21 µM

Human PTEN IC₅₀ > 50 µM

Human Synaptojanin IC₅₀ > 50 µM

Human Myotubularin IC₅₀ > 50 µM

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathway
AS1938909 exerts its biological effects through the direct inhibition of SHIP2. This leads to an

accumulation of PtdIns(3,4,5)P3 at the plasma membrane, resulting in the enhanced

recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of

downstream substrates, culminating in increased glucose metabolism and the upregulation of

glucose transporter expression.
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Caption: AS1938909 inhibits SHIP2, leading to increased Akt phosphorylation and enhanced

glucose metabolism.

Experimental Protocols
The following sections provide representative, detailed protocols for key experiments used to

characterize AS1938909. These are intended as illustrative examples and may require

optimization for specific laboratory conditions.

SHIP2 Enzymatic Inhibition Assay
This protocol describes a common method for measuring SHIP2 phosphatase activity and

determining the inhibitory potential of compounds like AS1938909.
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Preparation

Assay Execution

Detection

Prepare Assay Buffer,
Substrate (PtdIns(3,4,5)P3),

and Recombinant SHIP2

Add Assay Buffer,
AS1938909/DMSO,

and SHIP2 to a 96-well plate

Prepare serial dilutions
of AS1938909 in DMSO

Pre-incubate at room temperature

Initiate reaction by adding
PtdIns(3,4,5)P3

Incubate at 37°C

Stop reaction with
Malachite Green Reagent

Measure absorbance at 620 nm

Calculate % inhibition and
determine IC50/Ki values

Click to download full resolution via product page

Caption: Workflow for a SHIP2 enzymatic inhibition assay.
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Methodology:

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

Substrate: Prepare a stock solution of PtdIns(3,4,5)P3 in the assay buffer.

Enzyme: Dilute recombinant human SHIP2 to the desired concentration in the assay

buffer.

Compound: Prepare a serial dilution of AS1938909 in DMSO.

Assay Procedure:

In a 96-well plate, add the assay buffer, AS1938909 or DMSO (vehicle control), and the

diluted SHIP2 enzyme.

Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme

interaction.

Initiate the phosphatase reaction by adding the PtdIns(3,4,5)P3 substrate to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding a malachite green-based phosphate detection reagent.

Data Analysis:

Measure the absorbance at 620 nm using a microplate reader.

The amount of inorganic phosphate released is proportional to the absorbance.

Calculate the percentage of inhibition for each concentration of AS1938909 relative to the

vehicle control.

Determine the IC₅₀ and Kᵢ values by fitting the data to a dose-response curve.
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Akt Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of AS1938909 on the phosphorylation of

Akt at Serine 473 in a cell-based assay.
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Cell Culture & Treatment
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Caption: Workflow for assessing Akt phosphorylation by Western blot.
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Methodology:

Cell Culture and Treatment:

Culture L6 myoblasts and differentiate them into myotubes.

Serum-starve the myotubes for 4-6 hours.

Pre-treat the cells with various concentrations of AS1938909 for 1 hour.

Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Western Blotting:

Determine the protein concentration of the cell lysates using a BCA assay.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473)

overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the chemiluminescent signal using an appropriate substrate.

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Data Analysis:

Capture the chemiluminescent signals using an imaging system.
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Quantify the band intensities using densitometry software.

Normalize the p-Akt signal to the total Akt signal for each sample.

Glucose Uptake Assay
This protocol describes a method to measure the rate of glucose uptake in L6 myotubes

following treatment with AS1938909.

Methodology:

Cell Culture and Treatment:

Differentiate L6 myoblasts into myotubes in a 24-well plate.

Serum-starve the myotubes for 4-6 hours.

Treat the cells with AS1938909 for the desired duration.

Glucose Uptake Measurement:

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes at 37°C.

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

Lyse the cells with 0.1 M NaOH.

Measure the radioactivity in the cell lysates using a scintillation counter.

Determine the protein concentration of the lysates to normalize the glucose uptake data.

GLUT1 mRNA Expression Analysis (qRT-PCR)
This protocol details the steps to quantify the relative expression of GLUT1 mRNA in L6

myotubes treated with AS1938909.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/product/b605607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment:

Differentiate L6 myoblasts into myotubes.

Treat the cells with AS1938909 for 24-48 hours.

RNA Isolation and cDNA Synthesis:

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

Assess the quality and quantity of the RNA.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Quantitative Real-Time PCR (qRT-PCR):

Perform qRT-PCR using primers specific for GLUT1 and a housekeeping gene (e.g.,

GAPDH or β-actin).

Use a SYBR Green-based detection method.

Run the PCR reaction on a real-time PCR system.

Data Analysis:

Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene.

Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

Clinical Development
A thorough search of publicly available clinical trial registries and literature reveals no

information on any clinical trials of AS1938909. The development status of this compound by

Astellas Pharma is not publicly known.

Conclusion
AS1938909 is a valuable research tool for investigating the role of SHIP2 in cellular signaling

and metabolism. Its potency and selectivity make it a suitable probe for elucidating the
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downstream consequences of SHIP2 inhibition. The preclinical data suggest that

pharmacological inhibition of SHIP2 with compounds like AS1938909 could be a viable

therapeutic approach for conditions characterized by insulin resistance. However, the lack of

publicly available data on its synthesis and clinical development status limits a full assessment

of its therapeutic potential. Further research is warranted to explore the in vivo efficacy, safety,

and pharmacokinetic profile of AS1938909 and to fully delineate its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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